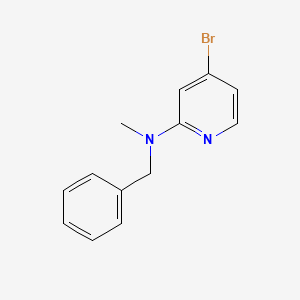

N-Benzyl-4-bromo-N-methylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Benzyl-4-bromo-N-methylpyridin-2-amine” is a chemical compound used in scientific research . It possesses diverse applications due to its unique properties, aiding in the development of pharmaceuticals, agrochemicals, and more.

Synthesis Analysis

The synthesis of “N-Benzyl-4-bromo-N-methylpyridin-2-amine” could potentially involve amination (arylation) reactions . Benzylic amine synthesis by amination (arylation) is a common method for the synthesis of benzylic amines .Molecular Structure Analysis

The molecular structure of “N-Benzyl-4-bromo-N-methylpyridin-2-amine” is represented by the formula C6H7BrN2 . The InChI code for this compound is 1S/C6H7BrN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyl-4-bromo-N-methylpyridin-2-amine” include a molecular weight of 187.04 . The compound is solid in physical form and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación

Amination Reactions

A foundational aspect of research on N-Benzyl-4-bromo-N-methylpyridin-2-amine involves amination reactions. For instance, studies have explored the amination of dibromopyridines with potassium amide in liquid ammonia, leading to products like diaminopyridines and 4-amino-2-methylpyrimidine, which underscores the versatility of halogenated pyridines in synthetic chemistry (Streef & Hertog, 2010).

Catalytic Systems for C-H Activation

Research has also delved into catalytic systems that facilitate the direct arylation of pyridin-2-amines via C-H activation. This has been exemplified by the palladium(II)-catalyzed ortho arylation of 4-methyl-N-phenylpyridin-2-amines, showcasing the method's good functional group compatibility and its potential in synthesizing ortho-arylated products (Chu et al., 2014).

Novel Pyridine-Based Derivatives

Further, the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions highlights the application of N-Benzyl-4-bromo-N-methylpyridin-2-amine in drug discovery and material science. These derivatives have been investigated for their electronic properties, biological activities, and as potential candidates for liquid crystal materials (Ahmad et al., 2017).

Mechanistic Insights

Studies providing mechanistic insights into the reactions involving N-Benzyl-4-bromo-N-methylpyridin-2-amine and its derivatives have been pivotal. For example, investigations into the intramolecular amination of azaheteroarylamines have unraveled the complexities of ring closure reactions, contributing to a deeper understanding of palladium-catalyzed aminations and nucleophilic aromatic substitutions (Loones et al., 2007).

Advanced Materials and Drug Discovery

The role of N-Benzyl-4-bromo-N-methylpyridin-2-amine in synthesizing advanced materials and its potential in drug discovery have been underscored by its use in creating imidazo-[1,2-a]pyridine derivatives with antimicrobial properties (Desai et al., 2012). Additionally, its involvement in the synthesis of chromeno[4,3-c]isoquinolin-11-ones via radical cyclization points towards its utility in generating complex heterocyclic frameworks (Majumdar & Sarkar, 2004).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-4-bromo-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-16(10-11-5-3-2-4-6-11)13-9-12(14)7-8-15-13/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKWQRXXEQXRFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716550 |

Source

|

| Record name | N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

CAS RN |

1289132-66-6 |

Source

|

| Record name | N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B581507.png)

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)

![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)